![molecular formula C14H19N3O2S2 B4737857 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B4737857.png)
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide
Übersicht
Beschreibung
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide, also known as Compound 1, is a novel small molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications. Compound 1 is a sulfonamide-based compound that has been synthesized using a variety of methods, and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In one study, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 was found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. By inhibiting PTP1B, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 may improve insulin sensitivity and glucose tolerance. In another study, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 was found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. By inhibiting COX-2, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 may have anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic effects. In addition to these effects, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 has also been shown to have antioxidant properties, which may contribute to its therapeutic potential. Additionally, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 has been shown to have low toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 is its potential as a novel therapeutic agent for a range of diseases. Additionally, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 has been shown to have low toxicity in animal models, which is important for the development of safe and effective drugs. However, one limitation of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 is its relatively limited availability and high cost, which may make it difficult to conduct large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1. One area of research could involve further investigation into its anti-cancer effects, including its potential as a therapeutic agent for other types of cancer. Another area of research could involve the development of more efficient and cost-effective synthesis methods for N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1. Additionally, further research could be conducted to investigate the mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1, which may provide insights into its potential therapeutic applications. Finally, more studies could be conducted to investigate the safety and efficacy of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 in human clinical trials, which could ultimately lead to its development as a novel therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 has been shown to exhibit a range of potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-diabetic effects. In one study, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 was found to inhibit the growth of human liver cancer cells by inducing cell cycle arrest and apoptosis. In another study, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 has been shown to have potential anti-diabetic effects by improving glucose tolerance and insulin sensitivity in animal models.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-9(2)7-13-15-16-14(20-13)17-21(18,19)12-8-10(3)5-6-11(12)4/h5-6,8-9H,7H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYKLIXBUMCLHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NN=C(S2)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.